molecular formula C14H26O2 B1235037 trans-Tetradec-11-enoic acid

trans-Tetradec-11-enoic acid

Cat. No.: B1235037
M. Wt: 226.35 g/mol
InChI Key: FWWOMPFHMRPXIH-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Tetradec-11-enoic acid, systematically named as 11E-tetradecenoic acid, is a monounsaturated 14-carbon fatty acid with a molar mass of 226.19 and the molecular formula C 14 H 26 O 2 . It is classified within the family of unsaturated fatty acids, specifically characterized by a trans (E) double bond at the 11th carbon-carbon bond . This structural feature defines its chemical properties and research utility. In scientific investigations, monounsaturated trans-fatty acids like this compound serve as critical tools for studying lipid metabolism and function. Researchers utilize such compounds to explore the structure-activity relationships of fatty acids, particularly how the position and geometry of the double bond influence their biological activity and interaction with target proteins . The study of fatty acid derivatives, including nitro-fatty acids which contain a Michael acceptor moiety, has revealed their potential to modulate signaling pathways such as NF-κB and Nrf2, and to inhibit enzymes like soluble epoxide hydrolase (sEH) and lipoxygenase (LO) . This makes related fatty acids valuable for research in inflammation, cancer biology, and cardiovascular physiology . Furthermore, unique and rare fatty acids are increasingly recognized for their incorporation into complex natural products like linear and cyclic lipopeptides, which exhibit a range of biological activities from antimicrobial to antitumor effects . This compound is presented as a high-purity compound for use in these and other advanced research applications. This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-tetradec-11-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3+

InChI Key

FWWOMPFHMRPXIH-ONEGZZNKSA-N

SMILES

CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CC/C=C/CCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)O

Synonyms

11-tetradecenoic acid

Origin of Product

United States

Ecological and Biological Roles of Trans Tetradec 11 Enoic Acid As a Chemical Signal

Function as Insect Pheromones and Semiochemicals

In the realm of entomology, fatty acid-derived molecules are paramount for various forms of communication, including mate attraction, aggregation, and alarm signaling. nih.gov trans-Tetradec-11-enoic acid is a key player in this chemical language, particularly for insects in the order Lepidoptera.

This compound is a precursor to the primary sex pheromone component of the eastern spruce budworm, Choristoneura fumiferana. nih.gov The active pheromone, an aldehyde derivative, is a potent attractant for males of the species. scispace.com The female spruce budworm emits a blend of pheromones, with the major components being (E)- and (Z)-11-tetradecenal, typically in a 95:5 ratio. researchgate.net The trans isomer, (E)-11-tetradecenal, is the key attractant that enables male moths to locate females from a distance. scispace.com The specificity of the pheromone blend, including the precise ratio of isomers, is crucial for reproductive isolation among closely related species. wikipedia.org

Table 1: Pheromone Components of Choristoneura fumiferana

ComponentTypeRole
(E)-11-tetradecenalPrimaryLong-distance attraction scispace.com
(Z)-11-tetradecenalPrimaryPart of the attractive blend researchgate.net
(Z)-11-hexadecenalSecondaryOrientation and courtship researchgate.netnih.gov
(Z)-5-tricoseneSecondaryOrientation and courtship researchgate.net
(Z,Z,Z)-3,6,9-tricosatrieneSecondaryClose-range courtship researchgate.net

The biosynthesis of lepidopteran sex pheromones, including those derived from this compound, is a well-orchestrated enzymatic process that typically occurs in the female's pheromone gland. nih.gov This pathway begins with the standard synthesis of fatty acids. nih.govfrontiersin.org

The general steps involved are:

De novo fatty acid synthesis: Acetyl-CoA is converted into saturated fatty acid precursors. nih.govfrontiersin.org

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations on the fatty acyl-CoA chain. nih.govfrontiersin.org For the spruce budworm pheromone, a Δ11-desaturase is involved. nih.gov

Chain shortening: In some cases, the fatty acid chain is shortened through limited β-oxidation to achieve the correct carbon length. oup.com

Reduction and modification: The carboxyl group of the fatty acid is reduced to an alcohol, which can then be oxidized to an aldehyde or esterified to form an acetate (B1210297). nih.govresearchgate.net In C. fumiferana, the fatty acid is converted to the final aldehyde pheromone. oup.com

The regulation of this biosynthetic pathway is often controlled by a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov

Insect chemical communication is a highly sensitive and specific process. frontiersin.orgnih.gov Pheromones are released by one individual and detected by another of the same species, triggering a specific behavioral or physiological response. nih.govwikipedia.org

The process of pheromone detection involves:

Reception: Volatile pheromone molecules travel through the air and are detected by specialized chemosensory neurons located in hair-like structures called sensilla, which are primarily found on the antennae. frontiersin.orgnih.gov

Transduction: Upon binding to specific pheromone receptors (PRs) on the neuron's membrane, a signal transduction cascade is initiated. nih.govresearchgate.net This process converts the chemical signal into an electrical signal.

Neural Processing: The electrical signal is then transmitted to the brain's antennal lobe, where the information is processed, leading to a behavioral response, such as flight towards the pheromone source. nih.gov

The specificity of this system ensures that insects can distinguish the pheromones of their own species from the myriad of other chemical signals in the environment. wikipedia.org

Biosynthesis of Pheromone Precursors within Insect Systems

Occurrence and Putative Roles in Plant Systems (e.g., Coriandrum sativum)

While prominently known for its role in insect communication, this compound has also been identified in plant systems. For instance, the essential oil of Coriandrum sativum (coriander) leaves has been found to contain (E)-11-tetradecenoic acid, which is the trans isomer. banglajol.info In one study, it constituted 13.4% of the leaf essential oil. banglajol.info

The exact role of this compound in plants is not as well-defined as its function in insects. However, fatty acids and their derivatives in plants are known to be involved in various processes, including defense against herbivores and pathogens, and as signaling molecules in plant development. frontiersin.orgmdpi.com The presence of this compound in coriander could potentially play a role in plant-insect interactions, either as a defense mechanism or as a way to attract or repel certain insects.

Table 2: Key Compounds in Coriandrum sativum Leaf Essential Oil

CompoundPercentage (%) in one study banglajol.info
2-Decenoic acid30.8
(E)-11-Tetradecenoic acid13.4
Capric acid12.7
Undecyl alcohol6.4
Tridecanoic acid5.5

Broader Context of Inter- and Intraspecific Chemical Signaling in Ecosystems

Chemical signaling is a fundamental aspect of communication in virtually all ecosystems. mdpi.com These chemical cues, known as semiochemicals, mediate interactions both within a species (intraspecific) and between different species (interspecific). mdpi.com

Intraspecific Signaling: Pheromones, like the sex pheromones derived from this compound, are a prime example of intraspecific communication. frontiersin.orgnih.gov They are crucial for reproduction, social organization, and defense within a species. wikipedia.org

Interspecific Signaling: Allelochemicals are semiochemicals that mediate interactions between different species. These can be further categorized:

Allomones: Benefit the emitter (e.g., a plant's defensive compound that repels a herbivore).

Kairomones: Benefit the receiver (e.g., a predator detecting the scent of its prey).

Synomones: Benefit both the emitter and the receiver (e.g., floral scents that attract pollinators).

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in these complex interactions. nih.govnih.gov They can act as direct signals or as precursors to a wide array of bioactive compounds that shape the structure and function of ecological communities. frontiersin.orgmdpi.com The presence of this compound in both insects and plants underscores the interconnectedness of chemical communication networks in nature.

Chemical Synthesis and Derivatization of Trans Tetradec 11 Enoic Acid

Strategies for Stereoselective Synthesis of Unsaturated Fatty Acids

The creation of a carbon-carbon double bond with a specific stereochemistry (cis or trans) is a central challenge in the synthesis of unsaturated fatty acids. Various methods have been developed to control this aspect of molecular geometry.

Achieving a trans (or E) configuration in a double bond is often the thermodynamically favored outcome, but kinetic control is required for high selectivity. Several powerful reactions are employed for this purpose.

One common strategy involves the isomerization of cis double bonds to the more stable trans configuration. This can be achieved using catalysts such as p-toluenesulfinic acid, which has been shown to effectively isomerize cis-unsaturated fatty acids in edible oils to their trans counterparts with high yields.

Another major approach is the partial reduction of an alkyne. The use of dissolving metal reductions, such as sodium in liquid ammonia, classically affords trans-alkenes from internal alkynes. More modern methods offer greater control and milder conditions.

The Wittig reaction is a cornerstone of alkene synthesis, forming a double bond by reacting a phosphorus ylide with an aldehyde or ketone. lscollege.ac.in The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Stabilized Ylides : Ylides stabilized by an electron-withdrawing group (e.g., an ester) generally react with aldehydes to selectively produce the (E)- or trans-alkene. lscollege.ac.insciepub.com This selectivity arises because the reaction intermediates are able to equilibrate to the more thermodynamically stable trans configuration before the final elimination step. lscollege.ac.in

Non-Stabilized Ylides : Conversely, non-stabilized ylides (e.g., those with simple alkyl substituents) typically yield the (Z)- or cis-alkene as the major product under salt-free conditions.

Schlosser Modification : To achieve trans-selectivity with non-stabilized ylides, the Schlosser modification can be employed. This involves using a strong base at low temperatures to deprotonate the intermediate betaine, allowing it to equilibrate to the more stable threo form, which then eliminates to give the E-alkene.

A chemo-enzymatic approach combining the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction, presents a modern strategy for synthesizing α,β-unsaturated esters, which can be precursors to fatty acids. beilstein-journals.org This method leverages the high selectivity of enzymes for the initial reduction under mild conditions. beilstein-journals.org

Approaches to trans Double Bond Configuration Control

Retrosynthetic Analysis of trans-Tetradec-11-enoic Acid

Retrosynthetic analysis is a method used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis focuses on the key C-C bond formations and functional group manipulations.

The most logical disconnection for this compound is at the C11=C12 double bond. This is a classic alkene disconnection that points to an olefination reaction, such as the Wittig or HWE reaction, as the key bond-forming step.

This disconnection yields two primary synthons: a C11 carbonyl-containing fragment and a C3 phosphorus-stabilized fragment, or vice versa. A common and practical approach involves:

Fragment 1 : An 11-carbon aldehyde or a related carbonyl compound.

Fragment 2 : A 3-carbon phosphorus ylide or phosphonate (B1237965) ester that will form the carboxylic acid end of the molecule.

Alternatively, a cross-coupling reaction, such as the Sonogashira coupling followed by a selective reduction, could be envisioned. researchgate.net This would involve disconnecting the C11=C12 bond back to an alkyne, which is then formed by coupling a terminal alkyne with a vinyl or alkyl halide.

In the synthetic plan for this compound, several functional group interconversions (FGIs) are necessary.

If a Wittig-type reaction is used to form an ester (e.g., ethyl trans-tetradec-11-enoate), a final hydrolysis step is required to convert the ester functional group into the target carboxylic acid. This is a standard FGI.

The synthesis of the required aldehyde precursor, such as undecanal, might start from a more readily available starting material like an 11-carbon alcohol (1-undecanol) or carboxylic acid (undecanoic acid). This would require an oxidation or reduction step, respectively. Enzymatic reductions of carboxylic acids to aldehydes have been shown to be highly selective and effective for this purpose. beilstein-journals.org The synthesis of haloalkenes, which can be used to prepare the necessary Grignard reagents or phosphonium (B103445) salts, often starts from the corresponding alkenols. orgsyn.org

Disconnection Approaches for Carbon Chain Construction

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogues and derivatives of a parent compound is crucial for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for a molecule's biological activity. acs.orgnih.govacs.org While specific SAR studies for this compound are not widely documented in the reviewed literature, the principles can be illustrated by studies on other fatty acids.

For example, research on other bioactive lipids involves creating libraries of analogues with variations in:

Chain Length : Synthesizing homologues with shorter or longer carbon chains to determine the optimal length for activity. nih.gov

Functional Group Position : Moving the position of the double bond or other functional groups (like hydroxyl or imidazole (B134444) groups) along the chain. scholaris.ca

Functional Group Modification : Esterifying the carboxylic acid, converting it to an amide, or introducing other functionalities to probe interactions with biological targets. acs.orgscholaris.ca

Stereochemistry : Synthesizing the cis-isomer to compare its activity directly with the trans-isomer, which can reveal the importance of molecular geometry for receptor binding or enzyme inhibition. nih.gov

In a typical workflow, a series of fatty acid analogues would be synthesized and then tested in biological assays. For instance, novel catecholic antioxidants have been esterified with various fatty acids (including unsaturated ones) to evaluate how lipophilicity affects antioxidant capacity. acs.org Similarly, imidazole derivatives of stearic and oleic acid have been synthesized to study their efficacy as apoptosis inhibitors, revealing that the position of the imidazole group along the fatty acid chain had a noticeable effect on activity. scholaris.ca These examples demonstrate the strategies that would be employed to synthesize derivatives of this compound to explore its potential biological functions.

Preparation of Aldehyde and Alcohol Derivatives (e.g., trans-Tetradec-11-enal)

The conversion of this compound into its corresponding aldehyde, trans-tetradec-11-enal, and alcohol, trans-tetradec-11-enol, involves standard organic reduction and oxidation methodologies. These derivatives are important as they are often found as components of insect pheromone blends and serve as versatile intermediates in organic synthesis. smolecule.com

The synthesis of the alcohol derivative, trans-tetradec-11-enol, is typically achieved through the reduction of the carboxylic acid. Strong reducing agents are required for this transformation. Subsequently, the alcohol can be oxidized to the aldehyde, trans-tetradec-11-enal. The reverse reactions are also common, where the aldehyde is oxidized to the carboxylic acid or reduced to the alcohol. smolecule.com

Synthesis Pathway for Alcohol and Aldehyde Derivatives:

Reduction to Alcohol: The carboxylic acid group of this compound can be reduced to a primary alcohol, trans-tetradec-11-enol. This requires powerful reducing agents as carboxylic acids are relatively resistant to reduction.

Oxidation to Aldehyde: The resulting trans-tetradec-11-enol can then undergo a controlled oxidation to yield the aldehyde, trans-tetradec-11-enal. It is critical to use mild oxidizing agents to prevent over-oxidation back to the carboxylic acid.

Below is a table summarizing the common reagents used for these transformations.

Transformation Starting Material Product Typical Reagents
ReductionThis compoundtrans-Tetradec-11-enolLithium aluminum hydride (LiAlH₄), Borane (BH₃)
Oxidationtrans-Tetradec-11-enoltrans-Tetradec-11-enalPyridinium chlorochromate (PCC), Swern Oxidation (DMSO, oxalyl chloride, triethylamine) unimi.it, Dess-Martin periodinane vulcanchem.com

Introduction of Additional Functionalities

The structure of this compound offers two primary sites for introducing new functional groups: the carboxylic acid head and the carbon-carbon double bond. vulcanchem.com This allows for the creation of a diverse library of derivatives for various applications.

Reactions at the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a range of other functional groups. These derivatizations are fundamental in organic chemistry for analysis, protection, or further synthetic elaboration. vulcanchem.com

Esterification: Conversion to esters, such as methyl esters, is a common derivatization for analytical purposes like gas chromatography (GC) analysis. vulcanchem.com

Amidation: Reaction with amines leads to the formation of amides. vulcanchem.com

Reactions at the C11-C12 Double Bond:

The alkene functionality is susceptible to various addition reactions, allowing for the introduction of new atoms and functional groups across the double bond. vulcanchem.com

Halogenation: The double bond can react with halogens, such as bromine (Br₂), to form di-halogenated alkanes. vulcanchem.com

Epoxidation: The double bond can be oxidized to form an epoxide, a three-membered cyclic ether. This reaction is often carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). The synthesis of tetradec-2-enoic acid-4,5-epoxide from a dienoyl precursor illustrates this type of transformation. cdnsciencepub.com

The table below summarizes key derivatization reactions.

Reaction Type Functional Group Targeted Reagents Product Functional Group Example
EsterificationCarboxylic AcidMethanol (B129727) (CH₃OH), Acid catalystMethyl EsterMethyl trans-tetradec-11-enoate
AmidationCarboxylic AcidAmine (R-NH₂), Coupling agentAmideN-substituted trans-tetradec-11-enamide
HalogenationDouble BondBromine (Br₂)Dibromoalkane11,12-Dibromotetradecanoic acid
EpoxidationDouble Bondm-Chloroperoxybenzoic acid (mCPBA)Epoxidetrans-11,12-Epoxytetradecanoic acid cdnsciencepub.com

These synthetic modifications underscore the utility of this compound as a versatile building block in organic synthesis.

Analytical Methodologies for Characterization and Quantification of Trans Tetradec 11 Enoic Acid

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for separating individual fatty acids from complex lipid mixtures. The selection of the specific chromatographic method is crucial for resolving isomers that have very similar physical properties.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), is a primary and powerful tool for the analysis of fatty acids. nih.govaua.gr For volatile compounds like fatty acids, GC separates them based on their boiling points and interaction with the stationary phase of the GC column. To facilitate this, fatty acids are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. vulcanchem.comresearchgate.net

The separation of trans and cis isomers can be challenging but is achievable using long, highly polar capillary columns. researchgate.net For instance, columns like the Sil 88 (50 m) have been used to separate mixtures containing trans-tetradecenoic acid derivatives. The mass spectrometer fragments the eluted compounds into predictable patterns, which serve as a chemical fingerprint for identification. While standard electron ionization MS can identify a compound as a tetradecenoic acid methyl ester, determining the exact position and geometry of the double bond often requires further derivatization or complementary techniques. researchgate.net

Table 1: Example GC-MS Parameters for Fatty Acid Analysis

ParameterValue/ConditionSource
Column Highly polar capillary column (e.g., AT™-Silar-90, Sil 88) researchgate.net
Derivatization Conversion to Fatty Acid Methyl Esters (FAMEs) vulcanchem.comresearchgate.net
Injection Mode Split cabidigitallibrary.org
Carrier Gas Helium or Hydrogen cabidigitallibrary.orgwho.int
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Lipid Analysis

High-Performance Liquid Chromatography (HPLC) serves as a valuable complementary technique to GC for fatty acid analysis. researchgate.net One of the most effective HPLC methods for isomer separation is silver-ion HPLC (Ag-HPLC). This technique utilizes a stationary phase impregnated with silver ions, which interact reversibly with the π-electrons of the double bonds in unsaturated fatty acids. This interaction allows for the separation of FAMEs based on their degree of unsaturation and the configuration (cis vs. trans) of their double bonds. researchgate.net Trans isomers elute before their corresponding cis isomers. Ag-HPLC is often used as a fractionation step to isolate specific isomers before further analysis by GC-MS. researchgate.net

Spectroscopic Techniques for Structural Elucidation

While chromatography separates components of a mixture, spectroscopy is employed to determine the precise chemical structure of the isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for elucidating the structure of organic molecules, including the position and stereochemistry of double bonds. researchgate.net For trans-tetradec-11-enoic acid, both ¹H and ¹³C NMR are informative. The trans configuration of the double bond is confirmed by the characteristic chemical shifts and coupling constants of the olefinic protons in the ¹H NMR spectrum. In related trans-alkenoic esters, the olefinic protons typically appear as a multiplet around 5.3-5.4 ppm. vulcanchem.com The ¹³C NMR spectrum for a related compound, ethyl trans-tetradec-11-enoate, shows distinct peaks for the carbons of the double bond (C11 and C12) at approximately 130.2 ppm and 127.5 ppm, respectively. vulcanchem.com These values are characteristic of a trans double bond within a long aliphatic chain.

Determining the precise location of a double bond within a fatty acid chain using conventional MS is often difficult due to ion migration during fragmentation. To overcome this, advanced techniques have been developed. One such method involves chemical derivatization to form 4,4-dimethyloxazoline (DMOX) derivatives. vulcanchem.comresearchgate.net When analyzed by GC-MS, DMOX derivatives produce a unique fragmentation pattern where the location of the double bond can be readily identified. researchgate.net

A more recent and powerful technique is ozone-enabled mass spectrometry, such as Ozone-Induced Dissociation (OzID) coupled with liquid chromatography (LC-MS). biorxiv.orgbiorxiv.org In this method, the isolated, ionized fatty acids are reacted with ozone gas within the mass spectrometer. The ozone selectively cleaves the carbon-carbon double bond, producing two diagnostic fragment ions (an aldehyde and a Criegee ion). biorxiv.org The masses of these fragments directly reveal the original position of the double bond, allowing for unambiguous isomer identification without the need for derivatization or authentic standards. This workflow, termed OzFAD (Ozone-enabled Fatty Acid Discovery), has successfully identified this compound in complex biological samples like human plasma. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Position and Configuration

Sample Preparation and Derivatization Protocols for Biological Matrices

The analysis of this compound from biological tissues or food products requires robust sample preparation to extract the lipids and convert them into a form suitable for analysis. who.int

Lipid Extraction: The first step is to extract the total lipids from the sample matrix. This is often achieved by hydrolysis, which breaks down complex lipids like triglycerides and phospholipids (B1166683) to release the constituent fatty acids. who.int Methods can involve alkaline hydrolysis (saponification) or acidic hydrolysis, depending on the sample type. who.int

Saponification: After extraction, fats are often saponified using a base like sodium hydroxide (B78521) in an alcohol solution. This process converts the fatty acid esters into their corresponding sodium or potassium salts (soaps) and liberates the glycerol (B35011) backbone. researchgate.net

Derivatization: Free fatty acids are not ideal for GC analysis due to their polarity and low volatility. Therefore, they are converted into less polar and more volatile ester derivatives. vulcanchem.comresearchgate.net

Fatty Acid Methyl Esters (FAMEs): This is the most common derivatization method, typically performed by reacting the free fatty acids with methanol (B129727) in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid (HCl). researchgate.net

4,4-dimethyloxazoline (DMOX) Derivatives: As mentioned, these are specifically used for determining double bond location via GC-MS. vulcanchem.comresearchgate.net

Trimethylsilyl (TMS) Derivatives: These can also be used to increase the volatility of the fatty acid for GC-MS analysis. vulcanchem.com

This multi-step preparation ensures that the fatty acids are clean, concentrated, and chemically ready for introduction into the analytical instrument for separation and identification. researchgate.netwho.int

Extraction Methods for Lipids from Biological Tissues (e.g., Solvent Extraction)

The initial and most critical step in the analysis of fatty acids is the quantitative extraction of total lipids from biological tissues. aocs.org The goal is to isolate lipids from other cellular components, such as proteins and carbohydrates, while deactivating lipolytic enzymes to prevent sample degradation. aocs.org The choice of solvent system is paramount and is based on the sample's origin, water content, and the specific lipids being targeted. nih.gov A combination of polar and non-polar solvents is typically required for efficient extraction; polar solvents disrupt the lipid-protein complexes within cell membranes, while non-polar solvents dissolve neutral lipids. nih.govresearchgate.net

The most widely recognized methods for lipid extraction are the Folch and Bligh and Dyer methods, which are often considered the gold standard. nih.gov

Folch Method : Developed by Folch, Lees, and Stanley in 1957, this method uses a chloroform (B151607)/methanol mixture (2:1, v/v). aocs.org It is particularly effective for solid tissues. The process involves homogenizing the tissue in the solvent mixture, followed by a washing step with a salt solution (like NaCl or KCl) to remove non-lipid contaminants. nih.gov It is crucial that the final ratio of chloroform, methanol, and the saline wash solution is approximately 8:4:3 to ensure proper phase separation. aocs.org

Bligh and Dyer Method : This method, a modification of the Folch procedure, was developed for tissues with high water content, such as fish muscle. aocs.org It considers the water within the tissue as part of the ternary solvent system, making it more economical by using smaller solvent volumes. aocs.org

Alternative Solvent Systems : Growing concerns about the toxicity of chloroform have led to the development of alternative solvent systems. umich.edu A mixture of hexane (B92381) and isopropanol (B130326) (typically 3:2, v/v) is a popular, less toxic alternative. aocs.orgumich.edu This system is effective for many lipid classes, though it may be less efficient for extracting highly polar lipids like gangliosides. aocs.orgumich.edu Other combinations, such as dichloromethane-methanol, have also been shown to yield results comparable to the traditional Folch method. aocs.org For plant tissues, which are prone to enzymatic degradation during extraction, a preliminary extraction with propan-2-ol is often recommended to deactivate enzymes before proceeding with a chloroform-methanol extraction. aocs.org

The table below compares common solvent systems used for lipid extraction from biological tissues.

MethodSolvent System (v/v)Typical ApplicationKey Advantages & Disadvantages
FolchChloroform:Methanol (2:1)General purpose, especially for solid tissues. nih.govAdvantage: High extraction efficiency for a broad range of lipids. nih.govDisadvantage: Chloroform is toxic. umich.edu
Bligh & DyerChloroform:Methanol:Water (variable ratios)Tissues with high water content (e.g., fish). aocs.orgAdvantage: Economical use of solvents. aocs.orgDisadvantage: Relies on accurate estimation of tissue water content.
Hara & RadinHexane:Isopropanol (3:2)General purpose, lower toxicity alternative. aocs.orgumich.eduAdvantage: Less toxic, avoids proteolipid protein contamination. umich.eduDisadvantage: Inefficient for some polar lipids like gangliosides. aocs.orgumich.edu
SpecializedPropan-2-ol followed by Chloroform:MethanolPlant tissues. aocs.orgAdvantage: Deactivates degradative enzymes in plants prior to full extraction. aocs.orgDisadvantage: Requires a two-step process.

Transesterification for Fatty Acid Methyl Ester (FAME) Preparation

Following lipid extraction, fatty acids are typically bound within complex lipids like triglycerides or phospholipids. For analysis by gas chromatography (GC), they must be converted into a more volatile form. This is achieved through a derivatization process called transesterification, which converts the fatty acids into fatty acid methyl esters (FAMEs). thermofisher.comscioninstruments.com This conversion is crucial because the high polarity of free fatty acids can lead to poor peak shape and adsorption issues during GC analysis. Neutralizing the polar carboxyl group allows for better separation based on properties like boiling point and degree of unsaturation.

The transesterification reaction involves condensing the carboxyl group of the fatty acid with an alcohol (typically methanol) in the presence of a catalyst. Various methods exist, primarily categorized as acid-catalyzed or base-catalyzed.

Acid-Catalyzed Transesterification : This is a widely used method where a catalyst like boron trifluoride (BF₃) in methanol (12-14% w/w) or methanolic HCl is used. wiley.com The catalyst protonates an oxygen of the carboxyl group, making it much more reactive toward the alcohol. The sample is typically heated with the reagent (e.g., at 60°C for 5-10 minutes for BF₃-methanol) to ensure the reaction goes to completion. This method is effective for methylating all fatty acids, including free fatty acids. wiley.com

Base-Catalyzed Transesterification : Reagents such as sodium hydroxide or potassium hydroxide in methanol are used in this method. wiley.com It is often faster and uses less aggressive reagents than acid-catalyzed methods. wiley.com However, it is primarily effective for transesterifying fatty acids from glycerolipids and may not efficiently methylate free fatty acids, potentially leading to incomplete recovery if a significant amount of free fatty acids is present in the sample. wiley.com

For comprehensive analysis, a two-step method is sometimes employed, starting with a base-catalyzed reaction to transesterify lipids, followed by an acid-catalyzed step to esterify any remaining free fatty acids. wiley.com

The table below outlines common reagents used for the preparation of FAMEs.

Catalyst TypeReagentGeneral ConditionsAdvantages & Disadvantages
Acid-CatalyzedBoron Trifluoride (BF₃) in MethanolHeat at 60-100°C. Advantage: Fast and effective for both esterified and free fatty acids. thermofisher.comDisadvantage: Reagent is sensitive to air/moisture.
Acid-CatalyzedMethanolic HCl (e.g., 1.0 M)Heat for an extended period (e.g., >1 hour). wiley.comAdvantage: Effective for all fatty acid types. Disadvantage: Can be slower than other methods.
Base-CatalyzedMethanolic KOH or NaOH (e.g., 2 M)Brief heating (e.g., 70°C for 2 min). wiley.comAdvantage: Rapid reaction, uses less aggressive reagents. wiley.comDisadvantage: Ineffective for free fatty acids. wiley.com

Solid Phase Micro-extraction (SPME) for Volatile and Non-Volatile Components

Solid Phase Micro-extraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling and extraction into a single step. emich.edu It utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to a sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. emich.edu After an equilibration period, the fiber is transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis. nih.gov

SPME can be applied in two main modes for fatty acid analysis:

Headspace SPME (HS-SPME) : In this mode, the fiber is exposed to the vapor phase (headspace) above the sample. emich.edu This technique is ideal for volatile and semi-volatile compounds. To improve the extraction efficiency of less volatile fatty acids, factors can be optimized, such as acidifying the sample to a low pH (e.g., pH 2.0) to protonate the fatty acids and increase their volatility. emich.edunih.gov The addition of a salting-out agent like NaCl or NaH₂PO₄ can also increase the concentration of analytes in the headspace by increasing the ionic strength of the solution. nih.govresearchgate.net

Direct Immersion SPME (DI-SPME) : For non-volatile or less volatile compounds, the fiber is directly immersed into the liquid sample. emich.edu This approach has been successfully coupled with liquid chromatography-mass spectrometry (LC-MS) for the quantitative analysis of polyunsaturated fatty acids in biological fluids like plasma. researchgate.net

The choice of fiber coating is critical for successful SPME analysis. Coatings vary in polarity and are selected based on the target analytes. For short-chain fatty acids, a Carboxen/Polydimethylsiloxane (B3030410) (CAR/PDMS) fiber has shown high extraction efficiency. nih.gov Other common fibers include those with polydimethylsiloxane (PDMS) coatings. researchgate.net

The table below summarizes key parameters for the SPME analysis of fatty acids.

ParameterDescriptionRelevance to Fatty Acid Analysis
Extraction ModeThe method of exposing the fiber to the sample.Headspace (HS-SPME) is used for volatile fatty acids. emich.eduDirect Immersion (DI-SPME) is used for less volatile, longer-chain fatty acids in liquid samples. researchgate.net
Fiber CoatingThe stationary phase coated on the fiber that extracts analytes.Common coatings include Carboxen/Polydimethylsiloxane (CAR/PDMS) and Polydimethylsiloxane (PDMS). nih.govresearchgate.net The choice depends on the specific fatty acids being targeted.
pH AdjustmentModifying the sample's pH before extraction.Acidification (e.g., to pH 2.0) is often required to protonate carboxyl groups, reducing polarity and increasing volatility for better HS-SPME extraction. nih.gov
Salting-OutAdding salt (e.g., NaCl, NaH₂PO₄) to the sample.Increases the ionic strength of the aqueous sample, which decreases the solubility of organic compounds and promotes their transfer to the headspace or fiber. nih.govresearchgate.net

Biotechnological Production and Metabolic Engineering for Trans Tetradec 11 Enoic Acid

Engineering Microbial Cell Factories for Fatty Acid Production (e.g., Yeast, Bacteria)

The foundation of biotechnological fatty acid production lies in the selection and engineering of suitable microbial hosts. mdpi.com Escherichia coli and the oleaginous yeast Yarrowia lipolytica are among the most extensively studied and engineered microbial workhorses for this purpose. mdpi.comelsevier.commdpi.com

Yeast Cell Factories: Oleaginous yeasts like Yarrowia lipolytica are particularly attractive hosts due to their natural ability to accumulate large quantities of lipids, which serve as precursors for fatty acid synthesis. tandfonline.comdtu.dk Their efficient lipogenesis and ability to utilize a variety of carbon sources make them robust platforms for industrial fermentation. tandfonline.com Engineering strategies in yeast often focus on:

Increasing Precursor Supply: Enhancing the pool of acetyl-CoA, the primary building block for fatty acid synthesis, is a common starting point. nih.gov This can be achieved by overexpressing key enzymes like acetyl-CoA carboxylase (ACC1) and ATP citrate (B86180) lyase. mdpi.commdpi.com

Boosting Lipogenic Flux: Directing the carbon flow towards triacylglycerol (TAG) synthesis can significantly improve lipid production. nih.gov Co-expression of ACC1 and diacylglycerol acyltransferase (DGA1) in Y. lipolytica has been shown to increase lipid content substantially. mdpi.com

Inhibiting Competing Pathways: Deleting genes involved in lipid degradation, such as the multiple β-oxidation pathways (e.g., POX1-6 in Y. lipolytica), prevents the breakdown of the desired fatty acid products. dtu.dknih.govoup.com

Bacterial Cell Factories: Escherichia coli is a well-characterized model organism with a vast array of available genetic tools, making it a popular choice for metabolic engineering. mdpi.complos.org While not naturally oleaginous, its central metabolism can be extensively modified to channel carbon towards fatty acid production. plos.org Key engineering strategies in E. coli include:

Modifying Central Carbon Metabolism: Deleting genes involved in competing pathways, such as aerobic respiration and mixed-acid fermentation, can redirect metabolic flux towards acetyl-CoA and subsequently, fatty acid synthesis. plos.org

Overcoming Feedback Inhibition: The native fatty acid synthesis (FAS) pathway in E. coli is tightly regulated. Overexpressing key FAS enzymes, such as the fabHDG operon, can help overcome these bottlenecks and increase fatty acid availability. mdpi.com

Heterologous Pathway Expression: Introducing pathways for storing fatty acids as triacylglycerols (TAGs) through the expression of enzymes like wax ester synthase/acyl-coenzyme A:diacylglycerol acyltransferase (WS/DGAT) can create a "lipid sink," pulling the equilibrium towards fatty acid accumulation. plos.org

The choice of microbial host and the specific engineering strategies employed are crucial for developing a successful production platform, tailored to the synthesis of specific fatty acids like trans-Tetradec-11-enoic acid. uliege.bemdpi.com

Reconstruction and Optimization of Biosynthetic Pathways in Heterologous Hosts

Producing a non-native compound like this compound in a microbial host requires the reconstruction of a specific biosynthetic pathway by introducing heterologous genes. mdpi.com The core of this process involves identifying and expressing enzymes that can perform the required chemical transformations on the host's native fatty acid precursors.

The biosynthesis of this compound from a saturated C14 precursor, myristic acid (tetradecanoic acid), necessitates the introduction of a specific fatty acyl-CoA desaturase. Desaturases are enzymes that introduce double bonds at specific positions along the fatty acid chain. uliege.be The production of C14 unsaturated fatty acids has been demonstrated in engineered Y. lipolytica. oup.com For instance, the expression of a Δ11-desaturase is required to introduce a double bond at the 11th carbon position. dtu.dkgoogle.com

Key steps in pathway reconstruction and optimization include:

Enzyme Selection and Expression: The crucial step is the functional expression of a desaturase that specifically creates a trans-double bond at the C11 position of a 14-carbon acyl-CoA or acyl-ACP substrate. Often, desaturases involved in insect pheromone biosynthesis are screened for the desired activity. uliege.bemdpi.com For example, a Δ11-desaturase from the navel orangeworm, Amyelois transitella (AtrD11), has been successfully expressed in Y. lipolytica to produce (Z)-hexadec-11-en-1-ol. mdpi.com Similar enzymes with trans-specificity would be required for the target compound.

Pathway Balancing: The expression levels of the introduced enzymes must be carefully balanced with the host's native metabolic flux. This can involve optimizing gene copy numbers and using promoters of varying strengths to control enzyme expression. uliege.be

Subcellular Compartmentalization: Directing enzymes to specific cellular compartments can improve pathway efficiency. For instance, since β-oxidation occurs in the peroxisome in yeast, targeting a heterologous reductase to the peroxisome was shown to be essential for the production of chain-shortened fatty alcohols. oup.com This strategy could be adapted to optimize the interaction between native fatty acid pools and the heterologous desaturase.

A study on producing (E)-11-tetradecenoic acid (E11-14:acid) in Y. lipolytica involved expressing a desaturase from Lobesia botrana, which yielded 0.6 ± 0.1 mg/L of the target compound when the culture was supplemented with methyl myristate. oup.com This demonstrates the feasibility of producing C14:1 isomers through heterologous expression, providing a direct precedent for the synthesis of this compound.

Strategies for Enhancing Titers and Yields in Fermentation Processes

Once a microbial strain has been successfully engineered, optimizing the fermentation process is critical to maximizing product titers, yields, and productivity for industrial-scale viability. tandfonline.commdpi.com This involves fine-tuning various physical and chemical parameters of the culture environment. nih.gov

Key fermentation strategies include:

Media Composition: Optimizing the culture medium, including the carbon-to-nitrogen ratio, and the concentration of trace elements and vitamins, is essential for robust cell growth and metabolic activity. nih.gov For fatty acid production, providing an ample carbon source like glucose or glycerol (B35011) is fundamental. plos.orgvetdergikafkas.org

Dissolved Oxygen (DO) Control: DO levels significantly impact the metabolic state of the cells. For aerobic organisms like E. coli and Y. lipolytica, maintaining adequate oxygen supply is vital. Two-stage DO control strategies, where DO is kept high during the growth phase and then lowered during the production phase, have proven effective in enhancing cell density and product formation. vetdergikafkas.org

Feeding Strategies: In fed-batch fermentations, the feeding strategy is a powerful tool to control cell growth and substrate availability, preventing the accumulation of toxic byproducts. vetdergikafkas.org Strategies such as pH-stat or DO-stat feedback feeding, where a concentrated nutrient solution (like glucose) is automatically added when pH or DO levels rise above a set point, can sustain high metabolic activity and lead to higher product titers. mdpi.comvetdergikafkas.org

The table below summarizes results from optimizing fermentation conditions for related fatty acid products, illustrating the impact of these strategies.

Engineered HostProductKey Optimization StrategyResulting TiterReference
Escherichia colitrans-2-Decenoic acidOptimized inducer concentration, substrate feed rate, and MnCl₂ concentration.1.982 ± 0.110 g/L mdpi.com
Escherichia coliC₈–C₁₄ Free Fatty AcidsExpression of an improved (3R)-hydroxyacyl-ACP:CoA transacylase (PhaG).1.1 g/L nih.gov
Yarrowia lipolytica(Z)-7-DodecenoateExpression of Drosophila melanogaster desaturase (Dmd9) and supplementation with methyl myristate.12.4 ± 0.7 mg/L oup.com
Yarrowia lipolytica(E)-11-TetradecenoateExpression of Lobesia botrana desaturase and supplementation with methyl myristate.0.6 ± 0.1 mg/L oup.com

Through the systematic application of metabolic engineering principles and rigorous optimization of fermentation processes, the biotechnological production of this compound can be developed into an efficient and sustainable manufacturing platform. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for Trans Tetradec 11 Enoic Acid

Elucidation of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of Type I moth pheromones, a class that includes derivatives of trans-Tetradec-11-enoic acid, is known to be a modification of standard fatty acid metabolism. nih.gov However, the precise enzymatic steps and regulatory mechanisms that control the production of specific isomers and chain lengths are still being unraveled. Future research should prioritize the discovery and characterization of novel enzymes that govern these transformations.

Key research targets include:

Isomer-Specific Desaturases: While Δ11-desaturases are known to introduce the double bond at the 11th position, the enzymes that specifically produce the trans configuration of Tetradec-11-enoic acid are not fully characterized. db-thueringen.ded-nb.info Some lepidopteran desaturases are capable of generating both cis and trans isomers, and identifying the structural determinants for this specificity is a key goal. db-thueringen.de The discovery of bifunctional desaturases in species like Spodoptera littoralis, which can introduce a conjugated diene system, suggests that the enzymatic machinery is more complex and versatile than previously assumed. nih.gov

Chain-Shortening Enzymes: In vivo labeling experiments have demonstrated that pheromone components are often produced through the chain-shortening of longer fatty acid precursors. d-nb.info For example, in the European grapevine moth (Lobesia botrana), (Z)-11-tetradecenoic acid is chain-shortened to (Z)-9-dodecenoic acid by acyl-CoA oxidases. d-nb.info Identifying the full complement of acyl-CoA oxidases and other enzymes responsible for converting C16 or C18 fatty acids down to the C14 skeleton of tetradecenoic acid is crucial.

Accessory Enzymes: The pathway involves more than just desaturation and chain-shortening. Fatty Acyl Reductases (FARs) that reduce the fatty acyl group to an alcohol, and acetyltransferases or oxidases that create the final acetate (B1210297) or aldehyde pheromone, are critical. bohrium.comfrontiersin.org Many of these enzymes exhibit high substrate specificity, and discovering new FARs and other modifying enzymes will be essential for a complete picture of the biosynthetic network. bohrium.comresearchgate.net

A comprehensive understanding of these pathways will not only illuminate the evolution of chemical communication but also provide a vital "gene pool" for the biotechnological production of customized pheromones for pest control. nih.gov

Advanced Spectroscopic and Bioanalytical Method Development

A primary challenge in pheromone research is the incredibly small quantity of active compounds produced by a single insect, often at picomolar levels or less. rsc.org This necessitates the development of more sensitive and sophisticated analytical techniques to identify and quantify all components of a pheromone blend, including trace elements that may have significant behavioral effects.

Future development should focus on:

In-situ, Real-Time Analysis: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) are showing great promise. rsc.org DART-MS allows for the direct analysis of lipids from pheromone glands with minimal sample preparation, reducing the risk of sample loss or degradation. rsc.orgresearchgate.net Further refinement of this and other ambient ionization MS techniques could enable the in-situ profiling of the gland's "secretome," providing a dynamic view of pheromone biosynthesis. rsc.org

Enhanced Chromatographic Separation: While gas chromatography coupled with mass spectrometry (GC-MS) remains a cornerstone of pheromone analysis, improvements are needed to resolve complex isomeric mixtures. nih.gov Coupling GC with electroantennographic detection (GC-EAD) is vital for pinpointing which specific compounds in an extract are biologically active, guiding the focus of chemical identification efforts. irjmets.comwiley.com

Advanced Structural Elucidation: For definitive structural confirmation of novel intermediates and final products, advanced spectroscopic methods are required. Multidimensional Nuclear Magnetic Resonance (NMR) and high-resolution MS/MS can provide detailed structural information, confirming double bond positions and stereochemistry (trans/cis), which is critical for biological activity. vulcanchem.com

The application of these advanced methods will be critical for discovering previously unidentified trace components and for understanding the true chemical complexity of the signals used by insects.

Chemo-Enzymatic Approaches for Efficient Production

The chemical synthesis of structurally complex pheromones can be challenging and expensive, particularly when precise stereochemistry is required. google.com Chemo-enzymatic synthesis, which integrates highly selective biological catalysts with traditional chemical reactions, offers a powerful and sustainable alternative for producing compounds like this compound and its derivatives. researchgate.netbeilstein-journals.orgrsc.org

Promising future research includes:

Enzyme Discovery and Engineering: The foundation of chemo-enzymatic synthesis is a robust toolbox of enzymes. researchgate.net Prospecting insect transcriptomes and genomes will continue to yield novel desaturases, reductases, and other fatty acid-modifying enzymes with unique specificities. researchgate.net These enzymes can then be used as biocatalysts in vitro or engineered for improved stability and efficiency.

Metabolic Engineering of Microbial Hosts: A key strategy is the heterologous expression of pheromone biosynthetic pathways in microbial hosts like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica. frontiersin.orgnih.gov By introducing the genes for specific desaturases and reductases, these microorganisms can be engineered to convert simple sugars or fatty acids into valuable pheromone precursors. google.comnih.gov Future work will involve optimizing metabolic flux, minimizing competing pathways, and scaling up fermentation processes for industrial-level production. google.comnih.gov

Integrated Synthesis Pathways: The most sophisticated approaches will combine multi-step chemical synthesis to create an advanced scaffold with late-stage enzymatic transformations to install specific functional groups or stereocenters. beilstein-journals.orgrsc.org For example, a complex precursor can be synthesized chemically, followed by a highly selective enzymatic reaction—such as one catalyzed by a Baeyer–Villiger monooxygenase or a P450 enzyme—to achieve a transformation that is difficult to perform using conventional chemistry. beilstein-journals.orgrsc.org

These hybrid strategies leverage the scalability of chemical synthesis and the unparalleled selectivity of enzymes, paving the way for the efficient and economical production of insect pheromones for use in sustainable agriculture. researchgate.net

Deeper Understanding of Pheromone-Receptor Interactions at a Molecular Level

The perception of a pheromone signal is a highly specific molecular event involving the interaction of the pheromone molecule with specialized proteins in the insect's antenna. nih.govfrontiersin.org A detailed, atomic-level understanding of this process is essential for explaining the basis of pheromone specificity and for the rational design of novel pest management agents.

Key areas for future investigation are:

Structural Biology of the Olfactory Complex: The journey of a pheromone molecule from the air to the neuron involves Pheromone-Binding Proteins (PBPs) and Pheromone Receptors (PRs). pnas.orgnih.gov PBPs are thought to bind and transport hydrophobic molecules like fatty acids through the aqueous sensillum lymph. nih.govresearchgate.net A critical goal is to solve the high-resolution 3D structures of this compound (or its derivatives) in complex with its specific PBP and PR. This would reveal the precise binding pocket and the key amino acid residues responsible for recognition.

Mechanism of Receptor Activation: Insect PRs are ligand-gated ion channels. frontiersin.org A major unanswered question is how the binding of the pheromone to the receptor triggers the conformational changes that open the ion channel and initiate a nerve impulse. nih.gov Kinetic studies combined with molecular dynamics simulations can help elucidate the dynamics of binding, conformational changes, and pheromone release, which must occur on a millisecond timescale to allow for in-flight navigation. pnas.org

The Role of Pheromone-Binding Proteins: The exact function of PBPs is still debated. While they act as solubilizers, evidence suggests they may also play a more active role in presenting the pheromone to the receptor or even activating the receptor directly through a pheromone-induced conformational change. nih.govnih.gov Further functional studies using mutated PBPs and receptor assays are needed to clarify this role. pnas.org

Unraveling these molecular mechanisms could allow for the design of antagonists that block pheromone perception or super-agonists that overstimulate the system, leading to new, species-specific methods of insect control. nih.gov

Investigation of Ecological Roles Beyond Insect Communication

While this compound is primarily studied in the context of pheromone biosynthesis, fatty acids in insects serve a multitude of physiological and ecological functions. nih.govpeerj.com It is plausible that this specific compound, or its downstream metabolites, have roles that extend beyond attracting mates.

Unexplored avenues include:

Cuticular and Defensive Functions: Fatty acids are essential precursors for the synthesis of cuticular hydrocarbons, which form a waxy layer on the insect's exoskeleton to prevent water loss. frontiersin.org These hydrocarbons can also function as contact pheromones or signals for species and kin recognition. frontiersin.org It is worth investigating whether Tetradec-11-enoic acid is incorporated into such surface lipids. Furthermore, many insects use secondary metabolites derived from fatty acids as defensive allomones against predators or pathogens.

Metabolic Regulation and Energy Storage: The insect fat body is a central organ for energy metabolism, storing lipids that can be mobilized to fuel flight or support reproduction. nih.gov Fatty acids also act as signaling molecules in metabolic regulation. Research could explore whether this compound has specific roles in energy homeostasis or as a signaling molecule linking nutritional status to physiological processes like diapause or oogenesis.

Antimicrobial Properties: Some fatty acids and their derivatives possess antimicrobial activity. Investigating whether this compound or related compounds contribute to an insect's immune defense or have antifungal properties could open new applications.

Exploring these non-pheromonal roles would provide a more holistic understanding of the functional significance of this fatty acid in insect biology and ecology, potentially revealing new functions in areas from physiology to chemical defense.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.